Cinnamic acid
Overview
Description
Cinnamic acid is a naturally occurring compound that has been identified as having a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. It is found in cinnamon bark and is characterized by a benzene ring, an alkene double bond, and an acrylic acid functional group. This structure allows for modification and the creation of various derivatives with enhanced biological efficacy .
Synthesis Analysis
Cinnamic acid and its derivatives can be synthesized through several methods. One common approach is the Knoevenagel condensation reaction, which has been used to produce simple cinnamic acids with significant biological activities . Another method involves the Wittig reaction, which has been employed to synthesize natural esters of substituted cinnamic acids . Additionally, a novel approach using boron tribromide has been reported for the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids .
Molecular Structure Analysis
The molecular structure of cinnamic acid allows for the existence of E- and Z-isomers, which can be distinguished by their absorption spectra in solution. The Z-isomer exhibits a significant hypsochromic shift compared to the E-isomer, which is attributed to its non-planar and distorted structure . This structural versatility is key to the compound's biological functions and the development of its derivatives.
Chemical Reactions Analysis
Cinnamic acid derivatives undergo various chemical reactions due to the reactivity of the phenyl ring, the α,β-unsaturation, and the carboxylic acid functionality. These reactions have been explored in the context of creating antitumor agents . In superacid-catalyzed reactions, cinnamic acids can form dicationic intermediates, leading to products such as chalcones or indanones . The decarboxylative coupling of cinnamic acids with vinyl bromides under palladium catalysis is another reaction that has been studied, producing compounds with solid-state fluorescence .
Physical and Chemical Properties Analysis
Cinnamic acid derivatives exhibit a range of physical and chemical properties that contribute to their biological efficacy. For instance, the lipophilicity of phenyl-substituted acids has been correlated with their inhibitory activity against soybean lipoxygenase (LOX) . The ability of cinnamic acid to induce cytostasis and reverse malignant properties in human tumor cells has been linked to its potential as a differentiation-inducer, which may be due in part to the inhibition of protein isoprenylation . Furthermore, the biological activities of cinnamic acid derivatives, such as anti-TB, antibacterial, antimalarial, and anticancer activities, are influenced by the nature of the substituents incorporated into the molecule .
Scientific Research Applications
Anticancer Properties
Cinnamic acid derivatives have garnered significant attention in medicinal research due to their antitumor efficacy. The unique chemical structure of cinnamic acids, characterized by the 3-phenyl acrylic acid functionality, facilitates various chemical reactions leading to the synthesis of novel antitumor agents. This area of research, which explores the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, has seen a resurgence in the last two decades (De, Baltas, & Bedos-Belval, 2011).
Amelioration of Myelosuppression and Oxidative Stress
Cinnamic acid has shown potential in ameliorating myelosuppression and oxidative stress induced by the chemotherapeutic agent cyclophosphamide. This study suggests that cinnamic acid can protect normal cells from the toxic effects of chemotherapy (Patra et al., 2012).
Influence on Plant Growth
In plant biology, cinnamic acid has been observed to inhibit root growth in soybean (Glycine max) and influence lignin production. This process involves alterations in various metabolic processes, including activities related to indole-3-acetic acid (IAA) oxidase and cinnamate 4-hydroxylase (C4H) (Salvador et al., 2013).
Antimicrobial Activities
Cinnamic acid derivatives, particularly those with a phenolic hydroxyl group, are known for their antimicrobial properties. These derivatives exhibit antibacterial, antiviral, and antifungal activities, making them important for the development of new pharmacologically active compounds (Sova, 2012).
Application in Antimalarial Drug Development
There is ongoing research into the combination of cinnamic acids with classical antimalarial drugs. The goal is to enhance efficacy and explore new therapeutic potentials, particularly in the area of drug repurposing (Silva et al., 2019).
Role in Fungal Metabolism
Cinnamic acid serves as a central intermediate in lignin synthesis in plants and is metabolized by filamentous fungi like Aspergillus niger. Understanding this metabolic pathway can provide insights into lignin degradation and potential biotechnological applications (Lubbers et al., 2019).
Cosmetics and Skincare Applications
Cinnamic acid derivatives are commonly utilized in cosmetics, offering various functions such as UV protection and antimicrobial activities. They are also being investigated for skin lightening and anti-aging properties (Gunia-Krzyżak et al., 2018).
Therapeutic Effects in Diabetes Management
Cinnamic acid and its derivatives have shown potential in the prevention and management of diabetes and its complications. Their mechanisms include stimulating insulin secretion, improving pancreatic β-cell functionality, and enhancing glucose uptake (Adisakwattana, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Record name | cinnamic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022489 | |
Record name | E-Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |
Record name | Cinnamic acid | |
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Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Cinnamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
298.00 to 300.00 °C. @ 760.00 mm Hg | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Cinnamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cinnamic acid | |
CAS RN |
140-10-3, 621-82-9 | |
Record name | trans-Cinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |
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Record name | Cinnamic acid | |
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Record name | CINNAMIC ACID | |
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Record name | CINNAMIC ACID | |
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Record name | E-Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
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Record name | Cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |
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Record name | CINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |
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Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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